1,3-Dimethyl-5-(5-methyl-thiophen-2-ylmethylene)-pyrimidine-2,4,6-trione
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Overview
Description
1,3-Dimethyl-5-(5-methyl-thiophen-2-ylmethylene)-pyrimidine-2,4,6-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(5-methyl-thiophen-2-ylmethylene)-pyrimidine-2,4,6-trione typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route may include:
Step 1: Preparation of the thiophene derivative by methylation of thiophene.
Step 2: Condensation of the thiophene derivative with a pyrimidine precursor under basic or acidic conditions.
Step 3: Purification of the final product using recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(5-methyl-thiophen-2-ylmethylene)-pyrimidine-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(5-methyl-thiophen-2-ylmethylene)-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-(2-thienylmethylene)-pyrimidine-2,4,6-trione
- 1,3-Dimethyl-5-(3-thienylmethylene)-pyrimidine-2,4,6-trione
- 1,3-Dimethyl-5-(4-thienylmethylene)-pyrimidine-2,4,6-trione
Comparison
Compared to similar compounds, 1,3-Dimethyl-5-(5-methyl-thiophen-2-ylmethylene)-pyrimidine-2,4,6-trione may exhibit unique properties due to the presence of the methyl group on the thiophene ring
Properties
Molecular Formula |
C12H12N2O3S |
---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O3S/c1-7-4-5-8(18-7)6-9-10(15)13(2)12(17)14(3)11(9)16/h4-6H,1-3H3 |
InChI Key |
YULSADPJUIRKKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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